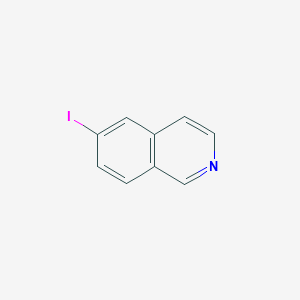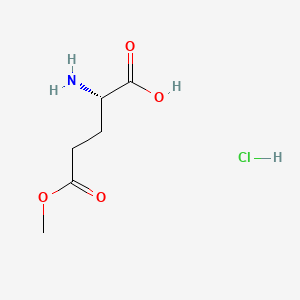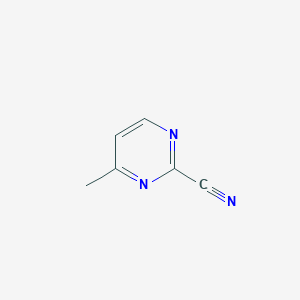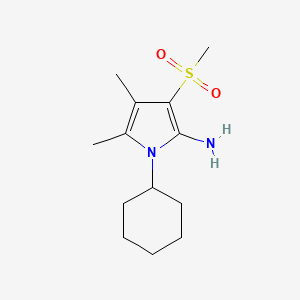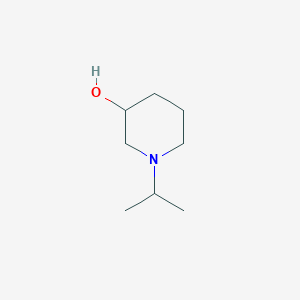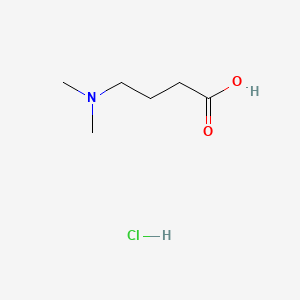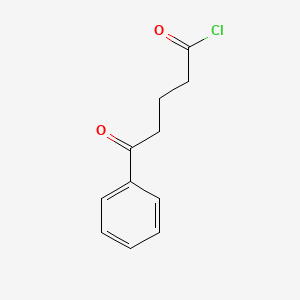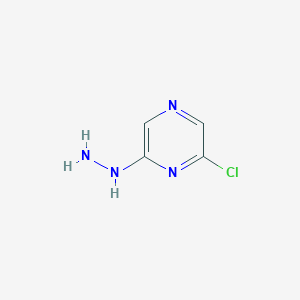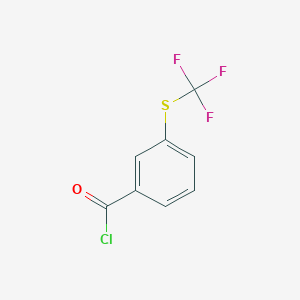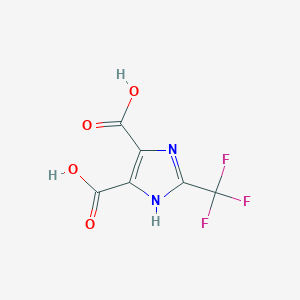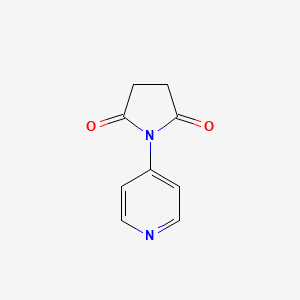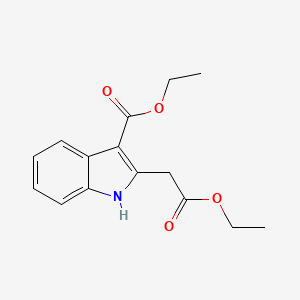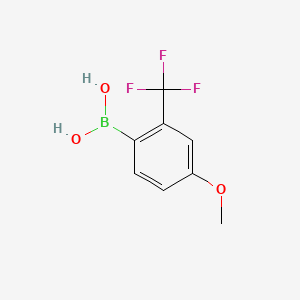
4-Methoxy-2-(trifluoromethyl)phenylboronic acid
Übersicht
Beschreibung
Synthesis Analysis
This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It has also been used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .Molecular Structure Analysis
The molecular formula of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid is C8H8BF3O3 . The InChI string is InChI=1S/C8H8BF3O3/c1-15-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 . The canonical SMILES string is B(C1=C(C=C(C=C1)OC)C(F)(F)F)(O)O .Chemical Reactions Analysis
4-Methoxy-2-(trifluoromethyl)phenylboronic acid has been involved in the synthesis of pyrazine derivatives as corticotropin releasing factor-1 receptor antagonists . It has also been used in C-H functionalization of quinones and phenyl-purine-carbonitrile derivative synthesis as cathepsin S inhibitors .Physical And Chemical Properties Analysis
The molecular weight of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid is 219.96 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Compounds structurally related to 4-Methoxy-2-(trifluoromethyl)phenylboronic acid have been studied for their potential in treating various medical conditions. For example, derivatives of phenoxyacetic acid, a compound with a somewhat related structure, have shown hypolipidaemic and antiplatelet activities, indicating potential applications in the treatment of hyperlipidaemia and thrombotic diseases (Pérez‐Pastén et al., 2006). Another study on benzothiazolotriazine derivatives, including compounds with methoxy and chloro substituents, explored their anticonvulsant potential, suggesting that such structural motifs might be beneficial in designing new treatments for epilepsy (Firdaus et al., 2018).
Chemical Synthesis and Material Science
Compounds with methoxy and trifluoromethyl groups are often key intermediates in organic synthesis, contributing to the development of materials with specific properties. For instance, the study of the metabolism and excretion of Torcetrapib, a cholesteryl ester transfer protein inhibitor, involved the identification of metabolites with trifluoromethyl and methoxy groups, illustrating the role of such compounds in medicinal chemistry and pharmacokinetics research (Prakash et al., 2008).
Eigenschaften
IUPAC Name |
[4-methoxy-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCRZEJNAADYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477733 | |
| Record name | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethyl)phenylboronic acid | |
CAS RN |
313546-16-6 | |
| Record name | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

